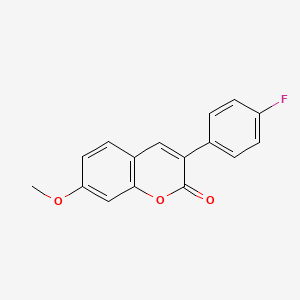![molecular formula C19H16N4O B3610880 6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3610880.png)
6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Descripción general
Descripción
6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and antitumor properties.
Mecanismo De Acción
The mechanism of action of 6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, studies have suggested that this compound has anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is its diverse biological activities, which make it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One of the areas of interest is the development of novel therapeutic agents based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of its mechanism of action and potential side effects. Further studies are also needed to investigate its pharmacokinetics and pharmacodynamics, as well as its potential interactions with other drugs.
Aplicaciones Científicas De Investigación
6-benzyl-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. Studies have also shown that this compound has potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-benzyl-5-methyl-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-13-16(12-14-8-4-2-5-9-14)18(24)23-19(20-13)21-17(22-23)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCLYNUJRLWGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610797.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610804.png)
![3-allyl-5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3610811.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610824.png)
![2-{5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3610829.png)
![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]thio}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3610844.png)
![2-{5-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B3610851.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3610854.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3610861.png)


![N-1,3-benzodioxol-5-yl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3610902.png)
![N-(3-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3610907.png)
![N-cyclohexyl-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3610915.png)